2,3-difluoro-N-isopropyl-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Difluoro-N-isopropyl-4-methylbenzamide is an organic compound with the molecular formula C₁₁H₁₃F₂NO and a molecular weight of 213.224 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties due to the presence of fluorine atoms in its structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-difluoro-N-isopropyl-4-methylbenzamide typically involves the reaction of 2,3-difluoro-4-methylbenzoic acid with isopropylamine. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,3-Difluoro-N-isopropyl-4-methylbenzamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the functional groups present.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound .
Scientific Research Applications
2,3-Difluoro-N-isopropyl-4-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological molecules and pathways.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,3-difluoro-N-isopropyl-4-methylbenzamide involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, affecting their activity. The exact pathways and targets are subject to ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2,3-Difluoro-4-methylbenzoic acid
- N-Isopropyl-4-methylbenzamide
- 2,3-Difluoro-N-methylbenzamide
Uniqueness
2,3-Difluoro-N-isopropyl-4-methylbenzamide is unique due to the combination of fluorine atoms and the isopropyl group, which can significantly influence its chemical reactivity and biological interactions compared to similar compounds .
Properties
Molecular Formula |
C11H13F2NO |
---|---|
Molecular Weight |
213.22 g/mol |
IUPAC Name |
2,3-difluoro-4-methyl-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C11H13F2NO/c1-6(2)14-11(15)8-5-4-7(3)9(12)10(8)13/h4-6H,1-3H3,(H,14,15) |
InChI Key |
DGBGEZNYYGQZNX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)NC(C)C)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.